Thermodynamic and Hydrogen-Bonding Profile: Trifluoroacetamide vs. Acetamide
Trifluoroacetamide (CF₃CONH₂) exhibits a nearly identical enthalpy of sublimation (ΔsubH) to its non-fluorinated analog, acetamide (CH₃CONH₂), but with a distinct underlying intermolecular interaction profile [1]. The ΔsubH for trifluoroacetamide is 81.0 kJ/mol, which is comparable to the value for acetamide [2]. However, this near-equality is attributed to a compensatory effect: the larger contribution of the CF₃ group to dispersion forces is offset by weaker hydrogen bonding in the fluorinated compound's crystal lattice compared to the strong hydrogen-bond network in acetamide [1].
| Evidence Dimension | Enthalpy of Sublimation (ΔsubH) |
|---|---|
| Target Compound Data | 81.0 kJ/mol |
| Comparator Or Baseline | Acetamide (CH₃CONH₂): ~81 kJ/mol (based on comparative literature data) |
| Quantified Difference | Near-identical enthalpy values, but with a larger entropic contribution to sublimation and melting for the fluorinated compound, indicating weaker intermolecular hydrogen bonding. |
| Conditions | Thermodynamic analysis based on vapor pressure measurements from 288 to 328 K [1]. |
Why This Matters
This quantifies the distinct solid-state properties that influence purification by sublimation and the compound's behavior in solid-phase synthesis, where weaker hydrogen bonding can be advantageous for reaction kinetics.
- [1] Berney, C. V., & Spickerman, D. (1978). Enthalpy of sublimation of trifluoroacetamide. The Journal of Chemical Thermodynamics, 10(7), 637-640. View Source
- [2] NIST Chemistry WebBook. (n.d.). Acetamide, 2,2,2-trifluoro-. Enthalpy of sublimation data. View Source
